3-Methoxybutan-1-ol
Overview
Description
3-Methoxybutan-1-ol is a primary alcohol with the molecular formula C5H12O2. This compound is a colorless liquid with a mild odor and is soluble in most organic solvents but not in water . It is used in various industrial applications due to its solvent properties.
Mechanism of Action
Target of Action
3-Methoxy-1-butanol, also known as 1,3-Butylene glycol 3-monomethyl ether , is primarily used as a solvent in various applications. Its primary targets are therefore the substances it is intended to dissolve or interact with, such as paints, inks, fragrances, and other chemical compounds .
Mode of Action
The interaction of 3-Methoxy-1-butanol with its targets is primarily physical rather than biochemical. As a solvent, it works by dissolving or diluting other substances without undergoing a chemical reaction . . For instance, it has been reported to react with OH radicals .
Biochemical Pathways
The oxidation mechanisms and dynamics of 3-Methoxy-1-butanol initiated by OH radicals were assessed by the density functional theory and canonical variational transition state theory .
Result of Action
As a solvent, the primary result of 3-Methoxy-1-butanol’s action is the dissolution or dilution of other substances. This can facilitate various processes, such as the application of paints and inks, or the dispersion of fragrances . In terms of its reaction with OH radicals, it has been identified as oxidation products of dyes such as methyl yellow, methyl red, and methyl orange .
Action Environment
The action, efficacy, and stability of 3-Methoxy-1-butanol can be influenced by various environmental factors. For instance, the presence of water has been shown to play a role in the OH-initiated degradation of 3-Methoxy-1-butanol . Furthermore, its volatility and reactivity can be affected by temperature and pressure .
Biochemical Analysis
Biochemical Properties
3-Methoxy-1-butanol plays a role in biochemical reactions, particularly in the Ehrlich pathway, which allows the conversion of 2-keto acids, intermediates in the amino acid biosynthetic pathways, into corresponding alcohols
Cellular Effects
It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methoxy-1-butanol can change over time. It has been suggested that aqueous water plays a negative role in the ˙OH-initiated degradation of 3-Methoxy-1-butanol . The atmospheric lifetimes of 3-Methoxy-1-butanol in the temperature range of 217–298 K and altitude of 0–12 km were within the range of 6.83–8.64 h .
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of 3-Methoxy-1-butanol in animal models. In an acute oral toxicity study, the LD50 values were estimated to be 4500 and 4300 mg/kg bw in males and females, respectively
Metabolic Pathways
3-Methoxy-1-butanol is involved in the Ehrlich pathway, which allows the conversion of 2-keto acids, intermediates in the amino acid biosynthetic pathways, into corresponding alcohols
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxybutan-1-ol can be synthesized through the reaction of butyraldehyde with methanol in the presence of a base catalyst to form 3-methoxybutyraldehyde, which is then hydrogenated to produce this compound . The reaction typically occurs at low temperatures around 0°C for about 2 hours, followed by hydrogenation at 100-130°C under a pressure of approximately 25 MPa using a nickel catalyst .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process ensures high yield and purity by optimizing reaction conditions and using efficient catalysts .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxybutan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acid chlorides are employed.
Major Products Formed:
Oxidation: 3-Methoxybutanal and 3-Methoxybutanoic acid.
Reduction: 3-Methoxybutane.
Substitution: Various ethers and esters depending on the substituent.
Scientific Research Applications
3-Methoxybutan-1-ol is utilized in several scientific research fields:
Comparison with Similar Compounds
3-Methoxy-3-methyl-1-butanol: Used as a solvent in paints, inks, and fragrances.
1-Methoxy-2-propanol: Commonly used as a solvent in various industrial applications.
3-Methoxy-1-propanol: Another solvent with similar properties.
Uniqueness: 3-Methoxybutan-1-ol is unique due to its specific molecular structure, which provides distinct solvent properties and reactivity. Its ability to act as an intermediate in various chemical syntheses and its application in high-boiling solvents make it particularly valuable in industrial and research settings .
Properties
IUPAC Name |
3-methoxybutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-5(7-2)3-4-6/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGVZVOGOQILFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044812 | |
Record name | 3-Methoxybutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2517-43-3 | |
Record name | 3-Methoxybutanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2517-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxybutanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002517433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-METHOXY-1-BUTANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65580 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Butanol, 3-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Methoxybutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxybutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.947 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHOXYBUTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ995B41AO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.